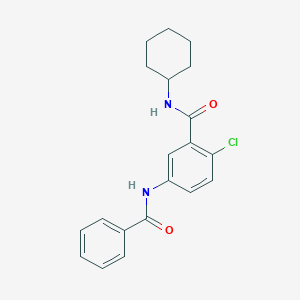![molecular formula C15H21N3O2S B267493 N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267493.png)
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential use in cancer therapy and metabolic disorders.
Wirkmechanismus
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of downstream metabolites, such as α-ketoglutarate, which are important for cell proliferation and survival.
Biochemical and Physiological Effects:
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer. It has also been shown to decrease fatty acid synthesis and improve glucose metabolism in metabolic disorders. However, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can also have off-target effects, such as inhibition of other enzymes involved in glutamine metabolism, which can lead to toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide is a potent and specific inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer and metabolic disorders. However, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can also have off-target effects, which can complicate data interpretation. Additionally, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
For N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide research include the development of more potent and selective inhibitors, investigation of combination therapies, and exploration of its role in other diseases.
Synthesemethoden
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 3-aminobenzoic acid with butan-2-ol and propanoyl isothiocyanate, followed by further reactions with thionyl chloride and ammonia. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many cancer cells, and its inhibition by N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models. N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has also been studied for its potential use in metabolic disorders, such as obesity and diabetes, as glutaminase inhibition can lead to decreased fatty acid synthesis and improved glucose metabolism.
Eigenschaften
Produktname |
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide |
|---|---|
Molekularformel |
C15H21N3O2S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-butan-2-yl-3-(propanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C15H21N3O2S/c1-4-10(3)16-14(20)11-7-6-8-12(9-11)17-15(21)18-13(19)5-2/h6-10H,4-5H2,1-3H3,(H,16,20)(H2,17,18,19,21) |
InChI-Schlüssel |
FKUPRKNYFUUEKD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-ethoxyethoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267410.png)
![2-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267414.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267415.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267418.png)
![3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267421.png)
![N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B267424.png)
![N,N-diethyl-4-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267425.png)
![N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267426.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267427.png)
![N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B267429.png)

![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267431.png)
![N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B267433.png)
![N-(3-{[(4-methoxyphenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267435.png)